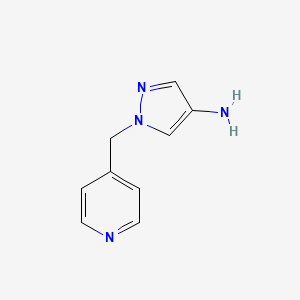

N,N-dimethyl-4-oxopiperidine-1-sulfonamide

Overview

Description

“N,N-dimethyl-4-oxopiperidine-1-sulfonamide” is a versatile chemical compound used in various scientific research. With its exceptional properties, it finds applications in fields like pharmaceuticals, organic synthesis, and medicinal chemistry .

Synthesis Analysis

The synthesis of sulfonamide derivatives, which could potentially include “this compound”, has been carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis

The molecular formula of “this compound” is C7H14N2O3S, and its molecular weight is 206.26 . The IUPAC name is N,N-dimethyl-4-oxo-1-piperidinecarboxamide .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-52 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Reactions

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is involved in various chemical synthesis processes. A study by Fu et al. (2019) describes the double intraannular C-N bond cleavages of N-alkyl 4-oxopiperidinium salts, a process important in producing unsymmetrical tertiary sulfonamides, which include this compound derivatives. This reaction is significant due to its metal- and oxidant-free conditions, highlighting an efficient and cleaner approach in organic synthesis (Fu et al., 2019).

Electrochemical Studies

The electrochemical behavior of this compound and its derivatives is another area of interest. Asirvatham and Hawley (1974) conducted a study on the redox behavior of these compounds, finding that the tertiary sulfonamide undergoes reversible reduction, which is crucial in understanding the electrochemical properties of these substances. This knowledge can be pivotal in fields like material science and electrochemistry (Asirvatham & Hawley, 1974).

Antioxidant and Neuroprotective Properties

A study by Randazzo et al. (2011) investigated the neuroprotective properties of this compound derivatives. These compounds showed potential in protecting retinal cells against light-induced damage, suggesting their use in treating conditions like age-related macular degeneration (Randazzo et al., 2011).

Application in Organic Reactions

This compound is also utilized in various organic reactions. Yeşildağ et al. (2014) described a one-pot synthesis of acridine sulfonamide compounds using sulfuric acid as a catalyst. This process exemplifies the role of this compound in facilitating efficient organic synthesis (Yeşildağ et al., 2014).

Photophysical and Anion-Sensing Properties

Lin et al. (2007) explored the photophysical and anion-sensing properties of quinoxalinebis(sulfonamide) functionalized receptors, which include this compound derivatives. These compounds can interact with various anions, offering potential applications in sensing technologies and materials science (Lin et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the binding site of dihydropteroate synthetase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides prevent the formation of essential nucleotides, thereby inhibiting DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of purines and pyrimidines, which are necessary for DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-oxopiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it can influence the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins, leading to enzyme inhibition or activation. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, this compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through a particular pathway. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding these transport and distribution mechanisms is important for optimizing the delivery and therapeutic potential of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biological activity .

Properties

IUPAC Name |

N,N-dimethyl-4-oxopiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEKOLHUQGSLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

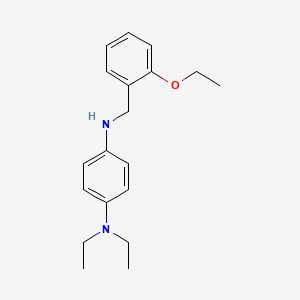

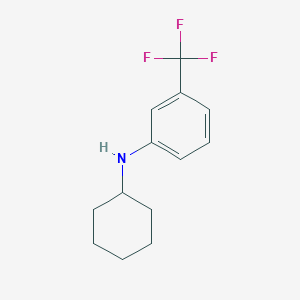

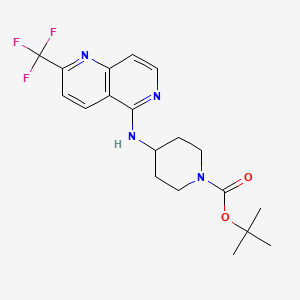

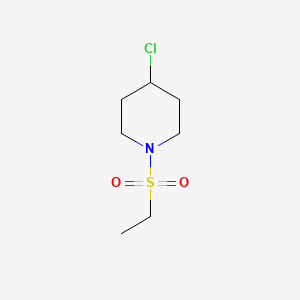

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)

![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)

amine](/img/structure/B1385689.png)